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Compound of Interest

Compound Name: JG26

Cat. No.: B10779992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JG26, a potent inhibitor of A Disintegrin

and Metalloproteinase 17 (ADAM17), with other known inhibitors. ADAM17, also known as

Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the

release of various cell surface proteins, playing a pivotal role in signaling pathways implicated

in cancer, inflammation, and other diseases. This document summarizes key quantitative data,

details experimental protocols for inhibitor validation, and visualizes the intricate signaling

networks regulated by ADAM17.

Performance Comparison of ADAM17 Inhibitors
The inhibitory activity of JG26 against ADAM17 and its selectivity over other related

metalloproteinases have been evaluated and compared with several alternative inhibitors. The

half-maximal inhibitory concentration (IC50) values from various studies are summarized in the

table below, providing a clear quantitative comparison of their potency and selectivity.
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Inhibitor
ADAM17
IC50 (nM)

ADAM8
IC50 (nM)

ADAM10
IC50 (nM)

MMP-12
IC50 (nM)

Other
MMPs IC50
(nM)

JG26 1.9[1][2] 12[1][2] 150[1][2] 9.4[1][2]

MMP-2: 240,

MMP-9:

1630, MMP-

14: 19500[3]

ADAM17-IN-

1

Selective for

ADAM17
- - - -

BMS-561394

Selectively

blocks

ADAM17 at 5

µM

- - - -

GW280264X 8.0 - 11.5 - -

KP-457 11.1 - 748 -

MMP-2: 717,

MMP-3:

9760, MMP-

8: 2200,

MMP-9:

5410, MMP-

13: 930,

MMP-14:

2140, MMP-

17: 7100[2]

Aderbasib

(INCB7839)

Potent, low

nanomolar
-

Potent, low

nanomolar
- -

TAPI-2 - - - -

Broad-

spectrum

MMP inhibitor
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Accurate and reproducible experimental design is crucial for the validation of enzyme inhibitors.

Below are detailed protocols for key assays used to determine the inhibitory effect of

compounds like JG26 on ADAM17.

In Vitro Fluorogenic Enzymatic Assay
This assay quantifies the enzymatic activity of ADAM17 by measuring the cleavage of a

fluorogenic substrate.

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against

recombinant human ADAM17.

Materials:

Recombinant human ADAM17 enzyme

Fluorogenic ADAM17 substrate (e.g., based on TNF-α cleavage sequence)[4]

Assay buffer (e.g., 25 mM Tris, pH 8, 6 x 10⁻⁴ Brij detergent)[5]

Test compounds (e.g., JG26) dissolved in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in

the assay should be ≤1%.

In a 96-well plate, add the assay buffer.

Add the diluted test compounds to the respective wells. Include a positive control (enzyme

without inhibitor) and a negative control (assay buffer and substrate only).

Add the recombinant ADAM17 enzyme to all wells except the negative control.
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Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to

bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 330/420 nm or 485/530 nm, depending on the substrate) in a

kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[5][6]

Calculate the reaction rates (slope of the linear portion of the fluorescence versus time

curve).

Determine the percentage of inhibition for each compound concentration relative to the

positive control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC50 value.

Preparation Reaction Data Analysis

Serial Dilutions Assay Plate Setup
Add to wells

Pre-incubationAdd enzyme Substrate Addition
Initiate reaction

Kinetic Reading Calculate Rates Determine % Inhibition IC50 Calculation

Click to download full resolution via product page

Experimental workflow for the in vitro fluorogenic enzymatic assay.

Cell-Based Substrate Shedding Assay
This assay measures the ability of an inhibitor to block the ADAM17-mediated cleavage of a

specific substrate from the cell surface.

Objective: To evaluate the cellular potency of test compounds by quantifying the inhibition of

shedding of an ADAM17 substrate (e.g., Amphiregulin (AREG) or TNF-α).

Materials:
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A cell line endogenously expressing or overexpressing the ADAM17 substrate (e.g., HCT-

116 for AREG, THP-1 for TNF-α).[7][8]

Cell culture medium and supplements.

Test compounds (e.g., JG26) dissolved in DMSO.

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to induce shedding).

ELISA kit for the specific shed substrate.

Cell lysis buffer and protein assay reagents.

Procedure:

Seed the cells in a multi-well plate and culture until they reach the desired confluency.

Replace the culture medium with a serum-free medium and pre-incubate with various

concentrations of the test compound for a specific duration (e.g., 1-2 hours).

Stimulate shedding by adding a stimulating agent like PMA to the medium and incubate for a

defined period (e.g., 30 minutes to a few hours).[9]

Collect the conditioned medium (supernatant) from each well.

Lyse the cells in the plate to obtain cell lysates for normalization.

Quantify the amount of the shed substrate in the collected supernatant using a specific

ELISA kit.[10]

Determine the total protein concentration in the cell lysates for normalization of the shedding

data.

Calculate the percentage of inhibition of substrate shedding for each compound

concentration compared to the stimulated control without inhibitor.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value.
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Workflow for the cell-based substrate shedding assay.

ADAM17 Signaling Pathways
ADAM17 is a key regulator of multiple signaling pathways by controlling the availability of

ligands and receptors. JG26, by inhibiting ADAM17, can modulate these critical cellular

communication networks.

EGFR Signaling Pathway
ADAM17 cleaves and releases several EGFR ligands, such as Amphiregulin (AREG) and

Transforming Growth Factor-α (TGF-α).[8] The binding of these ligands to the EGFR initiates a

cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT

pathways, which are crucial for cell proliferation, survival, and migration.[11] JG26 can inhibit

the transactivation of EGFR by blocking the release of its ligands.[1]
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ADAM17-mediated EGFR signaling pathway and the inhibitory action of JG26.
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Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that

regulates cell fate decisions. ADAM17 is involved in the S2 cleavage of the Notch receptor, a

critical step for its activation.[12] Upon ligand binding (e.g., Jagged or Delta), the Notch

receptor undergoes proteolytic processing, releasing the Notch Intracellular Domain (NICD).

NICD then translocates to the nucleus to regulate the transcription of target genes. By inhibiting

ADAM17, JG26 can interfere with Notch signaling activation.
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Role of ADAM17 in the Notch signaling pathway and its inhibition by JG26.
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In conclusion, JG26 emerges as a highly potent and selective inhibitor of ADAM17. The

provided experimental protocols offer a standardized framework for its validation and

comparison against other inhibitors. Understanding its impact on critical signaling pathways like

EGFR and Notch is essential for elucidating its therapeutic potential in various disease

contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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